- A Lacunary Polyoxovanadate Precursor and Transition-Metal-Sandwiched Derivatives for Catalytic Oxidation of Sulfides, Chemistry - A European Journal, 2020, 26(40), 8760-8766
Cas no 934-71-4 (1-Bromo-4-(methylsulfinyl)benzene)
1-Bromo-4-(methylsulfinyl)benzene Chemical and Physical Properties
Names and Identifiers
-
- 1-Bromo-4-(methylsulfinyl)benzene
- 1-bromo-4-methylsulfinylbenzene
- Benzene,1-bromo-4-(methylsulfinyl)-
- 1-bromo-4-methanesulfinylbenzene
- 1-bromo-4-methylsulfinyl-benzene
- 4-BrC6H4SOMe
- 4-bromo-(methylsulfinyl)benzene
- 4-Bromophenyl methyl sulphoxide
- 4-Bromophenylmethylsulfoxide
- 4-bromophenylsulfinylmethane
- Methyl 4-bromophenyl sulfoxide
- p-BrC6H4S(O)Me
- p-BrPhS(O)Me
- 4-Bromo(methylsulfinyl)benzene
- Methyl p-bromophenyl sulfoxide
- [(4-Bromophenyl)sulfinyl]methane
- p-Bromophenyl methyl sulfoxide
- 4-Bromophenyl methyl sulfoxide
- Benzene, 1-bromo-4-(methylsulfinyl)-
- 1-Brom-4-methansulfinylbenzen
- Methyl (4-bromophenyl) sulfoxide
- MPOPDYTWAYBUOD-UHFFFAOYSA-N
- 1-bromo-4-methanesulfinyl-Benzene
- 1-Bromo-4-(met
- 1-Bromo-4-(methylsulfinyl)benzene (ACI)
- Sulfoxide, p-bromophenyl methyl (7CI, 8CI)
- (±)-4-(Bromophenyl) methyl sulfoxide
- (±)-p-Bromophenyl methyl sulfoxide
- AKOS015835621
- 1-Bromo-4-(methylsulphinyl)benzene
- SCHEMBL2575115
- A12944
- DTXSID90918463
- 934-71-4
- J-620020
- SY253160
- PS-4871
- MFCD00159074
- 1-Bromo-4-(methanesulfinyl)benzene
- DB-005709
- CS-0096007
- 1-BROMO-4-(METHYLSULPHINYL)BENZENE 97
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- MDL: MFCD00159074
- Inchi: 1S/C7H7BrOS/c1-10(9)7-4-2-6(8)3-5-7/h2-5H,1H3
- InChI Key: MPOPDYTWAYBUOD-UHFFFAOYSA-N
- SMILES: O=S(C)C1C=CC(Br)=CC=1
Computed Properties
- Exact Mass: 217.94000
- Monoisotopic Mass: 217.94
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 130
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 36.3
- XLogP3: 1.7
Experimental Properties
- Density: 1.68
- Melting Point: 86-87 ºC
- Boiling Point: 319.4°C at 760 mmHg
- Flash Point: 147°C
- Refractive Index: 1.659
- PSA: 36.28000
- LogP: 3.05220
1-Bromo-4-(methylsulfinyl)benzene Security Information
- Hazard Statement: Irritant/Keep Cold
-
Hazardous Material Identification:
- Storage Condition:Sealed in dry,2-8°C
1-Bromo-4-(methylsulfinyl)benzene Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
1-Bromo-4-(methylsulfinyl)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019087668-1g |
1-Bromo-4-(methylsulfinyl)benzene |
934-71-4 | 95% | 1g |
$434.16 | 2023-08-31 | |
| Alichem | A019087668-5g |
1-Bromo-4-(methylsulfinyl)benzene |
934-71-4 | 95% | 5g |
$836.16 | 2023-08-31 | |
| Ambeed | A261156-250mg |
1-Bromo-4-(methylsulfinyl)benzene |
934-71-4 | 98% | 250mg |
$15.0 | 2025-04-15 | |
| Ambeed | A261156-1g |
1-Bromo-4-(methylsulfinyl)benzene |
934-71-4 | 98% | 1g |
$29.0 | 2025-04-15 | |
| Ambeed | A261156-5g |
1-Bromo-4-(methylsulfinyl)benzene |
934-71-4 | 98% | 5g |
$115.0 | 2025-04-15 | |
| Apollo Scientific | OR3341-250mg |
4-Bromophenyl methyl sulphoxide |
934-71-4 | 98% | 250mg |
£15.00 | 2025-02-19 | |
| TRC | B697738-100mg |
1-Bromo-4-(methylsulfinyl)benzene |
934-71-4 | 100mg |
$ 58.00 | 2023-09-08 | ||
| TRC | B697738-250mg |
1-Bromo-4-(methylsulfinyl)benzene |
934-71-4 | 250mg |
$ 64.00 | 2023-09-08 | ||
| TRC | B697738-500mg |
1-Bromo-4-(methylsulfinyl)benzene |
934-71-4 | 500mg |
$ 75.00 | 2023-09-08 | ||
| TRC | B697738-1g |
1-Bromo-4-(methylsulfinyl)benzene |
934-71-4 | 1g |
$ 70.00 | 2022-06-06 |
1-Bromo-4-(methylsulfinyl)benzene Production Method
Production Method 1
Production Method 2
- Selective and green oxidation of sulfides in water using a new iron(III) bis(phenol) amine complex supported on functionalized graphene oxide, Synthetic Metals, 2017, 233, 63-73
Production Method 3
- Lanthanide-Anderson Polyoxometalates Frameworks: Efficient Sulfide Photooxidation, Inorganic Chemistry, 2022, 61(49), 20080-20086
Production Method 4
1.2 Reagents: Sodium hydroxide ; basified
- Highly functional group tolerant, (E)-selective transfer semihydrogenation of alkynes catalyzed by iridium complex bearing unsymmetrical ferrocene-based phosphine ligand, ChemRxiv, 2021, 1, 1-15
Production Method 5
- Metal- and additive-free oxygen-atom transfer reaction: an efficient and chemoselective oxidation of sulfides to sulfoxides with cyclic diacyl peroxides, Organic & Biomolecular Chemistry, 2017, 15(12), 2647-2654
Production Method 6
- Selective photooxidation of sulfides mediated by singlet oxygen using visible-light-responsive coordination polymers, Chemical Communications (Cambridge, 2018, 54(92), 13002-13005
Production Method 7
- Schiff base complex of Mo supported on iron oxide magnetic nanoparticles (Fe3O4) as recoverable nanocatalyst for the selective oxidation of sulfides, Journal of the Iranian Chemical Society, 2017, 14(5), 963-975
Production Method 8
Production Method 9
- Visible light-promoted selective oxidation of sulfides to sulfoxides catalyzed by ruthenium porphyrins with iodobenzene diacetate, Applied Catalysis, 2014, 478, 275-282
Production Method 10
- Electron Transfer-Oxygen Transfer Oxygenation of Sulfides Catalyzed by the H5PV2Mo10O40 Polyoxometalate, Journal of the American Chemical Society, 2010, 132(33), 11446-11448
Production Method 11
Production Method 12
- Oxorhenium(V) Dithiolates Catalyze the Oxidation by tert-Butyl Hydroperoxide of Sulfoxides and Sulfides, Including 4,6-Dimethyldibenzothiophene, Inorganic Chemistry, 2002, 41(5), 1272-1280
Production Method 13
- Two 3D Two-Fold Interpenetrated Dia-Like Polyoxometalate-Based Metal-Organic Frameworks: Synthesis and Sulfide Selective Oxidation Activity, Inorganic Chemistry, 2023, 62(33), 13221-13229
Production Method 14
1.2 Reagents: Sodium hydroxide Solvents: Water ; basified, 0 °C
- Ligand-to-metal ratio controls stereoselectivity: Highly functional-group-tolerant, iridium-based, (E)-selective alkyne transfer semihydrogenation, Chem Catalysis, 2022, 2(6), 1346-1361
Production Method 15
- KuQuinone as a Highly Stable and Reusable Organic Photocatalyst in Selective Oxidation of Thioethers to Sulfoxides, Journal of Organic Chemistry, 2022, 87(21), 14016-14025
Production Method 16
- Designed polymeric conjugation motivates tunable activation of molecular oxygen in heterogeneous organic photosynthesis, Science Bulletin, 2022, 67(1), 61-70
Production Method 17
- Deep eutectic solvent-assisted synthesis of highly efficient nanocatalyst (n-TiO2@TDI@DES (ZnCl2:urea)) for chemoselective oxidation of sulfides to sulfoxides, Applied Organometallic Chemistry, 2021, 35(3),
Production Method 18
- Alloxan-Catalyzed Biomimetic Oxidations with Hydrogen Peroxide or Molecular Oxygen, ACS Catalysis, 2020, 10(1), 245-252
Production Method 19
- Synthesis and nano-Pd catalyzed chemoselective oxidation of symmetrical and unsymmetrical sulfides, Organic & Biomolecular Chemistry, 2019, 17(11), 3048-3055
Production Method 20
- Robust porous organic polymers as efficient heterogeneous organo-photocatalysts for aerobic oxidation reactions, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2017, 5(18), 8697-8704
1-Bromo-4-(methylsulfinyl)benzene Raw materials
1-Bromo-4-(methylsulfinyl)benzene Preparation Products
1-Bromo-4-(methylsulfinyl)benzene Suppliers
1-Bromo-4-(methylsulfinyl)benzene Related Literature
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
Additional information on 1-Bromo-4-(methylsulfinyl)benzene
1-Bromo-4-(Methylsulfinyl)Benzene: A Comprehensive Overview
1-Bromo-4-(methylsulfinyl)benzene, also known by its CAS number 934-71-4, is a versatile organic compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmaceutical research. This compound is characterized by its unique structure, which combines a bromine atom and a methylsulfinyl group attached to a benzene ring. The methylsulfinyl group, represented as -SOCH3, imparts distinctive electronic and steric properties to the molecule, making it a valuable building block in various synthetic pathways.
The synthesis of 1-bromo-4-(methylsulfinyl)benzene typically involves multi-step processes that leverage modern organic chemistry techniques. One common approach is the substitution reaction of bromobenzene derivatives with sulfonating agents under controlled conditions. Recent advancements in catalytic methods have further optimized the synthesis process, enhancing yield and purity while minimizing environmental impact. These improvements have made the compound more accessible for large-scale applications in industry and research.
In terms of physical properties, 1-bromo-4-(methylsulfinyl)benzene exhibits a melting point of approximately 65°C and a boiling point around 200°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various solution-based reactions. The compound's stability under normal storage conditions is excellent, provided it is protected from moisture and light.
The electronic structure of 1-bromo-4-(methylsulfinyl)benzene plays a crucial role in its reactivity. The bromine atom acts as an electron-withdrawing group, while the methylsulfinyl group introduces additional electron-withdrawing effects through resonance. This combination creates a highly activated aromatic ring system that is prone to electrophilic substitution reactions. Recent studies have explored the use of this compound as an intermediate in the synthesis of biologically active molecules, such as kinase inhibitors and anti-inflammatory agents.
One of the most promising applications of 1-bromo-4-(methylsulfinyl)benzene lies in its role as a precursor in Suzuki-Miyaura coupling reactions. This reaction facilitates the formation of biaryl compounds, which are essential components in modern drug discovery programs. By incorporating this compound into cross-coupling strategies, researchers have successfully synthesized novel heterocyclic structures with potential therapeutic applications.
In addition to its role in organic synthesis, 1-bromo-4-(methylsulfinyl)benzene has found utility in materials science. Its ability to undergo polymerization under specific conditions has led to the development of novel polymeric materials with tailored electronic and mechanical properties. These materials hold potential for applications in electronics, optoelectronics, and advanced composites.
The environmental impact of using 1-bromo-4-(methylsulfinyl)benzene has also been a topic of recent research. Studies have focused on developing sustainable synthesis routes that minimize waste generation and reduce reliance on hazardous reagents. Green chemistry principles have been integrated into these processes, ensuring that the compound can be produced in an environmentally friendly manner while maintaining high quality standards.
In conclusion, 1-bromo-4-(methylsulfinyl)benzene, with its unique chemical properties and diverse applications, continues to be a focal point in contemporary chemical research. As advancements in synthetic methodologies and material science progress, this compound is expected to play an increasingly important role in driving innovation across multiple disciplines.
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